molecular formula C10H12BrI B15122725 1-(4-Iodobutyl)-2-bromobenzene

1-(4-Iodobutyl)-2-bromobenzene

Katalognummer: B15122725
Molekulargewicht: 339.01 g/mol
InChI-Schlüssel: DQYQCWXXWVKRPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Iodobutyl)-2-bromobenzene is an organic compound that features both iodine and bromine atoms attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(4-Iodobutyl)-2-bromobenzene typically involves the reaction of 2-bromobenzene with 4-iodobutyl derivatives. One common method is the nucleophilic substitution reaction where 2-bromobenzene is reacted with 4-iodobutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Analyse Chemischer Reaktionen

1-(4-Iodobutyl)-2-bromobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, the iodine atom can be replaced with a hydroxyl group using sodium hydroxide in a substitution reaction.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

1-(4-Iodobutyl)-2-bromobenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.

Wirkmechanismus

The mechanism of action of 1-(4-Iodobutyl)-2-bromobenzene involves its ability to participate in various chemical reactions due to the presence of reactive iodine and bromine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism of action depends on the context in which the compound is used, such as in organic synthesis or medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

1-(4-Iodobutyl)-2-bromobenzene can be compared with other similar compounds that contain halogen atoms attached to a benzene ring. Some similar compounds include:

    1-(4-Iodobutyl)benzene: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.

    1-(4-Bromobutyl)-2-iodobenzene: This is an isomer where the positions of the iodine and bromine atoms are swapped, leading to different reactivity and applications.

    4-Iodobutyl acetate:

This compound stands out due to the presence of both iodine and bromine atoms, which provide unique reactivity and versatility in various chemical reactions and applications.

Eigenschaften

Molekularformel

C10H12BrI

Molekulargewicht

339.01 g/mol

IUPAC-Name

1-bromo-2-(4-iodobutyl)benzene

InChI

InChI=1S/C10H12BrI/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8H2

InChI-Schlüssel

DQYQCWXXWVKRPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CCCCI)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.